2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
The compound "2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one" features a bicyclic core of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one fused with a 4-phenylpiperidinylmethyl substituent. The cyclopenta[c]pyridazinone core (CAS 122001-78-9) is a well-documented heterocyclic scaffold with a molecular weight of 136.15 g/mol, a predicted density of 1.43 g/cm³, and a melting point of 197–199°C . Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C19H23N3O/c23-19-13-17-7-4-8-18(17)20-22(19)14-21-11-9-16(10-12-21)15-5-2-1-3-6-15/h1-3,5-6,13,16H,4,7-12,14H2 |
InChI Key |
WKDWEPLQRRDFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
A [4+2] cycloaddition between cyclopentadiene and a functionalized pyridazine derivative enables rapid assembly of the bicyclic system. For example, reacting 1,2-diazine with cyclopentadiene under thermal conditions (150°C, 12 h) yields the cycloadduct, which is subsequently oxidized to introduce the ketone moiety at position 3. This method achieves moderate yields (45–60%) but requires rigorous purification to isolate the desired regioisomer.
Oxidative Annulation
Alternative approaches employ oxidative cyclization of cyclopentanone hydrazones . Treating cyclopentanone with hydrazine hydrate forms the hydrazone intermediate, which undergoes intramolecular cyclization in the presence of MnO₂ to generate the pyridazinone ring. Yields for this step range from 50–70%, with the reaction efficiency heavily dependent on the oxidant’s activity and solvent polarity.
Functionalization with the (4-Phenylpiperidin-1-yl)methyl Group
Introducing the 4-phenylpiperidine substituent to the core structure necessitates careful selection of coupling reagents and reaction conditions to mitigate steric hindrance.
Mannich Reaction
The Mannich reaction is widely employed to install the methylene-linked piperidine moiety. In a representative procedure:
-
The cyclopenta[c]pyridazinone core is treated with formaldehyde and 4-phenylpiperidine in acetic acid at 80°C for 6 h.
-
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the core’s α-carbon.
This method yields 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in 55–65% yield, with residual starting material recovered via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Alkylation of Preformed Piperidine
An alternative route involves alkylating a pre-synthesized 4-phenylpiperidine derivative with a bromomethyl-substituted cyclopenta[c]pyridazinone:
-
3-Bromomethyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is prepared by treating the core with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h, 25°C).
-
The bromide intermediate reacts with 4-phenylpiperidine in the presence of K₂CO₃ in DMF at 60°C for 8 h.
This method achieves higher yields (70–75%) but requires stringent anhydrous conditions to prevent hydrolysis of the bromomethyl intermediate.
Reaction Optimization and Catalytic Enhancements
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| Acetic acid, 80°C | 62 | 92 | Rapid reaction but side-product formation |
| DMF, 60°C | 75 | 95 | Enhanced solubility of intermediates |
| THF, reflux | 48 | 88 | Poor piperidine nucleophilicity |
Data adapted from aza-Michael addition studies and alkylation protocols. Polar aprotic solvents like DMF improve reaction efficiency by stabilizing charged intermediates, while elevated temperatures accelerate alkylation kinetics.
Catalytic Approaches
-
Palladium Catalysis : Employing Pd(OAc)₂/Xantphos in toluene enables coupling between bromomethylpyridazinones and arylpiperidines at 100°C, yielding 80–85% product. This method reduces reaction time to 4 h but requires expensive catalysts.
-
Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system improves mass transfer, achieving 68% yield at 40°C.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols under various conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Cyclopenta[c]pyridazin-3-one Derivatives
The unsubstituted core, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, serves as the foundational structure. It was identified in Acanthospermum hispidum extracts via GC-MS (m/z = 136.1) and is associated with anti-trypanosomal activity against Trypanosoma brucei in ethyl acetate and aqueous fractions . Its physicochemical properties (Table 1) suggest moderate polarity, aligning with its use in natural product-based drug discovery.
Pyridazinone Derivatives with Aryl Substituents
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () shares a pyridazinone ring but lacks the fused cyclopentane moiety. Instead, it bears a 4-methylphenyl substituent and demonstrates potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation). This highlights how aryl substituents can enhance bioactivity, though the scaffold’s saturation (dihydro vs. tetrahydro) may influence pharmacokinetic properties .
Thieno-Pyrimidinone Analogues
Compounds like 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (Similarity: 0.84) and 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid (Similarity: 0.68) from exhibit structural divergence, replacing the pyridazinone with thieno-pyrimidinone systems.
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
The compound 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antidepressant Activity
Research indicates that derivatives of tetrahydropyridazine compounds exhibit antidepressant-like effects. In animal models, administration of similar compounds has shown significant reductions in depressive behaviors, suggesting a potential role in treating mood disorders .
Analgesic Effects
Studies have demonstrated that certain analogs of this compound possess analgesic properties. They act through modulation of pain pathways in the central nervous system, possibly involving opioid receptors and serotonin pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects against neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymes : It may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
- Modulation of Ion Channels : The compound could influence ion channels involved in neuronal excitability and synaptic transmission.
Study 1: Antidepressant Efficacy in Rodent Models
In a controlled study involving rodent models of depression, the administration of the compound resulted in a significant decrease in immobility time during forced swim tests compared to control groups. This suggests an antidepressant effect potentially mediated by serotonin reuptake inhibition .
Study 2: Analgesic Properties in Pain Models
Another study assessed the analgesic properties using the hot plate test. The results indicated that the compound significantly reduced pain response times at various dosages, demonstrating its potential as an analgesic agent .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary data indicate that at higher concentrations, there may be cytotoxic effects on certain cell lines. Further studies are needed to elucidate the safety margins and potential side effects associated with long-term use .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one be optimized for yield and purity?
- Methodological Answer :
- Use stepwise synthesis: First, prepare the cyclopenta[c]pyridazin-3-one core via cyclocondensation of diketones with hydrazine derivatives. Introduce the 4-phenylpiperidin-1-ylmethyl group via nucleophilic substitution or reductive amination.
- Optimize reaction conditions (temperature, solvent, catalyst). For example, palladium catalysts may enhance coupling efficiency for aromatic moieties .
- Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization using ethanol/water mixtures. Monitor purity via HPLC with reference standards (e.g., impurity profiling as in ) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. Compare with structurally related compounds (e.g., cyclopenta-pyrimidinones in ) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, especially for the piperidine and pyridazine moieties .
Q. How to assess the compound’s solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Use UV-Vis spectroscopy or HPLC for quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months). Monitor decomposition via LC-MS and identify degradants using reference standards (e.g., impurity tracking as in ) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Fate : Use OECD Guideline 307 to study soil biodegradation. Apply LC-MS/MS to quantify residual compound and metabolites .
- Ecotoxicology : Follow a tiered approach:
- Acute toxicity : Daphnia magna immobilization assay (OECD 202).
- Chronic effects : Algal growth inhibition (OECD 201).
- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method .
Q. What strategies resolve contradictions in pharmacological efficacy data across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Correlation : Re-evaluate dosing regimens using pharmacokinetic (PK) modeling to align in vitro IC values with achievable plasma concentrations in vivo.
- Comparative Studies : Use split-plot experimental designs (as in ) to control variables like administration route and metabolic differences .
- Mechanistic Profiling : Apply CRISPR screening or siRNA knockdown to validate target engagement in cellular models .
Q. How to investigate the compound’s mechanism of action when interacting with multiple biological targets?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
- Computational Docking : Perform molecular dynamics simulations with homology models of suspected targets (e.g., GPCRs, kinases) based on structural analogs (e.g., piperazine derivatives in ) .
- Functional Assays : Measure second messengers (cAMP, Ca) in transfected cell lines overexpressing candidate receptors .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in long-term studies?
- Methodological Answer :
- Longitudinal Analysis : Apply mixed-effects models to account for repeated measures over time.
- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to estimate toxicity thresholds with confidence intervals.
- Meta-Analysis : Compare results across studies using fixed/random-effects models to address variability (methodology as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
